3-pyrazol-1-yl-N-pyridin-2-ylpropanamide
Description
Properties
IUPAC Name |
3-pyrazol-1-yl-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c16-11(5-9-15-8-3-7-13-15)14-10-4-1-2-6-12-10/h1-4,6-8H,5,9H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKIWKYCHDBCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrazol-1-yl-N-pyridin-2-ylpropanamide typically involves the formation of the pyrazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring. This is followed by a coupling reaction with a pyridine derivative under basic conditions to form the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-pyrazol-1-yl-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-pyrazol-1-yl-N-pyridin-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Used in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 3-pyrazol-1-yl-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, such as the NF-kappa-B pathway, which is involved in inflammation and cancer .
Comparison with Similar Compounds
Pyrazole-Pyridine Hybrids
Compounds combining pyrazole and pyridine rings, such as this compound, exhibit distinct electronic and steric properties. For example:
- Planarity: The near-coplanar pyrazole-pyridine core in the target compound enables efficient π-π stacking and metal coordination, unlike bulkier analogs like N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, where the isoquinoline group introduces steric hindrance .
- Hydrogen Bonding: The propanamide group in the target compound forms N–H⋯O/N hydrogen bonds, enhancing crystallinity and stability. In contrast, alcohol-substituted analogs (e.g., 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butan-2-ol) prioritize solubility over crystallinity .
Q & A
Q. What are the established synthetic routes for 3-pyrazol-1-yl-N-pyridin-2-ylpropanamide, and what reaction conditions optimize yield?
The synthesis involves multi-step organic reactions, typically starting with coupling pyrazole and pyridine derivatives. A common approach includes:
- Step 1 : Amide bond formation between 3-pyrazol-1-ylpropanoic acid and 2-aminopyridine using carbodiimide coupling agents (e.g., EDCI or DCC) under inert atmospheres .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity . Key parameters:
- Temperature: 0–5°C for coupling to minimize side reactions.
- Solvent: Dry DMF or dichloromethane to prevent hydrolysis .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks. For example, pyrazole protons appear as singlets (δ 7.8–8.2 ppm), while pyridine protons show splitting due to adjacent nitrogen .
- X-ray Diffraction (XRD) : Reveals coplanarity of pyrazole and pyridine rings (dihedral angle ~1.87°), stabilized by intramolecular hydrogen bonds (N–H⋯N/O) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 229.1) .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., residual pyridine) or hydrolysis products (e.g., carboxylic acid derivatives).
- Mitigation :
- Use excess 2-aminopyridine (1.2–1.5 equivalents) to drive amide formation .
- Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?
Contradictions may arise from assay conditions or compound stability. A methodological approach includes:
- Step 1 : Verify compound purity via HPLC (≥98%) and stability in assay buffers (e.g., pH 7.4 PBS over 24 hours) .
- Step 2 : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target binding .
- Step 3 : Perform molecular dynamics simulations to assess binding mode consistency with crystallographic data . Example: Discrepancies in IC values for kinase inhibition may stem from ATP concentration variations (use [ATP] ≈ K for comparability) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking : Use AutoDock Vina with PyRx to model binding to kinases (e.g., CDK2). Key interactions include pyridine N coordinating with Mg in the ATP-binding pocket .
- MD Simulations : GROMACS simulations (20 ns) assess stability of hydrogen bonds (e.g., between propanamide NH and Glu81) .
- Pharmacophore Modeling : Identify essential features (e.g., pyrazole as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Degrades rapidly at pH <3 (amide bond hydrolysis) or pH >10 (pyridine ring oxidation). Use buffered solutions (pH 6–8) for cell-based assays .
- Thermal Stability : Stable up to 150°C (TGA data), but store at −20°C in anhydrous DMSO to prevent dimerization .
Q. What mechanistic insights explain its dual role as an enzyme activator and inhibitor?
Structural flexibility allows binding to allosteric vs. active sites:
- Activation : Pyrazole moiety stabilizes α-helix conformations in kinases (e.g., enhancing MEK1 activity by 30% at 10 µM) .
- Inhibition : Pyridine N competes with ATP for chelating Mg (e.g., IC = 2.1 µM for Aurora B kinase) .
Q. How can researchers optimize regioselectivity in derivative synthesis?
- Directing Groups : Introduce electron-withdrawing groups (e.g., NO) at pyridine C4 to favor C3 functionalization .
- Catalysis : Use Pd(OAc) with Xantphos ligand for Suzuki-Miyaura coupling of boronic acids to pyrazole .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
